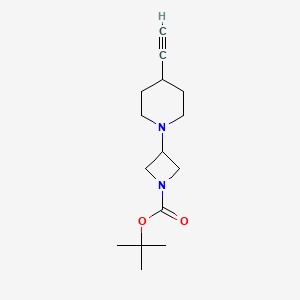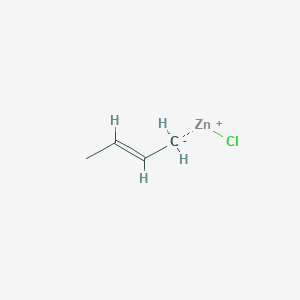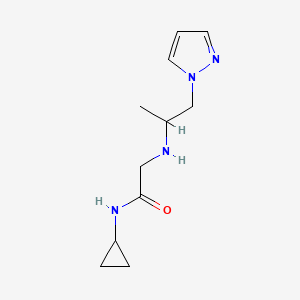
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide is a compound that features a pyrazole ring, a cyclopropyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide typically involves the condensation of pyrazole derivatives with appropriate amines and acylating agents. One common method involves the reaction of 1H-pyrazole with 2-bromo-1-(1H-pyrazol-1-yl)propane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclopropylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, while the acetamide moiety can participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
1-(1H-Pyrazol-1-yl)propan-2-amine: Lacks the cyclopropyl and acetamide groups.
N-cyclopropylacetamide: Lacks the pyrazole ring.
2-(1H-Pyrazol-1-yl)acetamide: Lacks the propan-2-yl group.
Uniqueness
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-cyclopropylacetamide is unique due to the combination of the pyrazole ring, cyclopropyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
N-cyclopropyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H18N4O/c1-9(8-15-6-2-5-13-15)12-7-11(16)14-10-3-4-10/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,14,16) |
InChIキー |
ZREFLXQYEMIVNW-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CC=N1)NCC(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
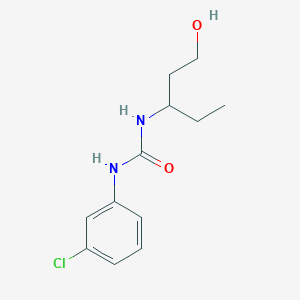

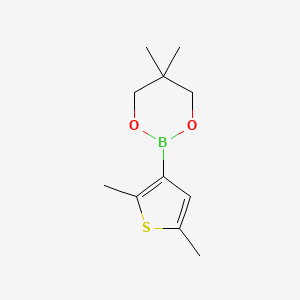
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
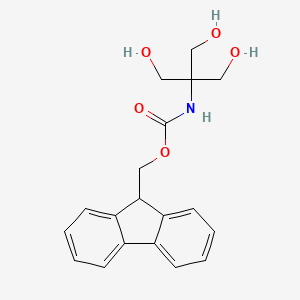
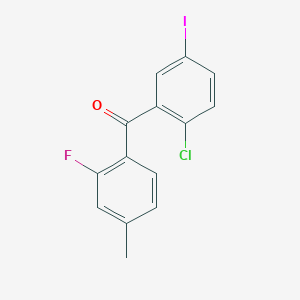
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
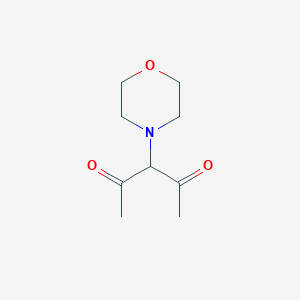
![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
